molecular formula C22H28N2O2 B11680042 3-butoxy-N-[4-(piperidin-1-yl)phenyl]benzamide

3-butoxy-N-[4-(piperidin-1-yl)phenyl]benzamide

Cat. No.: B11680042
M. Wt: 352.5 g/mol
InChI Key: SZGXOLVAOUAVLQ-UHFFFAOYSA-N
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Description

3-butoxy-N-[4-(piperidin-1-yl)phenyl]benzamide is a synthetic organic compound that features a benzamide core with a butoxy group and a piperidinyl phenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-[4-(piperidin-1-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoic acid with an amine under dehydrating conditions.

    Introduction of the Butoxy Group: The butoxy group can be introduced via an etherification reaction, where a suitable butanol derivative reacts with the benzamide.

    Attachment of the Piperidinyl Phenyl Group: The piperidinyl phenyl group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated phenyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[4-(piperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the benzamide core.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-butoxy-N-[4-(piperidin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-butoxy-N-[4-(piperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

3-butoxy-N-(4-piperidin-1-ylphenyl)benzamide

InChI

InChI=1S/C22H28N2O2/c1-2-3-16-26-21-9-7-8-18(17-21)22(25)23-19-10-12-20(13-11-19)24-14-5-4-6-15-24/h7-13,17H,2-6,14-16H2,1H3,(H,23,25)

InChI Key

SZGXOLVAOUAVLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3

Origin of Product

United States

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